Methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate
CAS No.:
Cat. No.: VC17706646
Molecular Formula: C11H17ClO3
Molecular Weight: 232.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H17ClO3 |
|---|---|
| Molecular Weight | 232.70 g/mol |
| IUPAC Name | methyl 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate |
| Standard InChI | InChI=1S/C11H17ClO3/c1-7-5-4-6-10(8(7)2)11(12,15-10)9(13)14-3/h7-8H,4-6H2,1-3H3 |
| Standard InChI Key | BYNXMEHCICKOBH-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC2(C1C)C(O2)(C(=O)OC)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s defining feature is its spirocyclic core, where two rings share a single atom—a 1-oxaspiro[2.5]octane system. The larger ring is a six-membered oxane, while the smaller is a three-membered cyclopropane-like structure. Substituents include:
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Chlorine at position 2, enhancing electrophilicity.
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Methyl groups at positions 4 and 5, influencing steric and electronic properties.
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Methyl ester at position 2, providing a handle for further derivatization.
The three-dimensional structure imposes significant steric constraints, which modulate reactivity and interaction with biological targets.
Physicochemical Properties
Critical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 232.70 g/mol | |
| CAS Registry Number | 1697262-85-3 | |
| XLogP3 (Predicted Lipophilicity) | ~2.1 (estimated via analog data) | |
| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DCM, THF) |
The chlorine atom and ester group contribute to moderate polarity, balancing lipophilicity for membrane permeability in biological systems.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis follows a two-step protocol:
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Formation of Spirocyclic Backbone: Cyclopropanation of a pre-oxolane derivative using dichlorocarbene or analogous reagents.
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Esterification: Reaction of 2-chloro-4,5-dimethyl-1-oxaspiro[2.5]octane with methyl chloroformate () in the presence of triethylamine ():
Yields typically range from 65–75% under inert atmospheres (N/Ar).
Industrial Production
Continuous flow reactors are employed to enhance efficiency:
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Residence Time: Optimized to 5–10 minutes.
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Temperature Control: Maintained at 20–25°C via jacketed cooling.
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Purity: >98% achieved via in-line liquid-liquid extraction.
This method reduces side reactions (e.g., hydrolysis of the ester group) and scales to kilogram quantities.
Reactivity and Functionalization
Nucleophilic Substitution
The C2 chlorine atom undergoes SN2 displacement with nucleophiles (e.g., amines, thiols):
Notably, the steric bulk of the spiro system slows reactivity compared to acyclic analogs.
Ester Hydrolysis
Under basic conditions (e.g., NaOH/EtOH), the methyl ester hydrolyzes to the carboxylic acid:
This reaction is pivotal for generating derivatives for structure-activity relationship (SAR) studies.
Biological Activity and Mechanistic Insights
Enzyme Inhibition
Preliminary studies indicate irreversible inhibition of serine hydrolases (e.g., acetylcholinesterase) via covalent bond formation with active-site nucleophiles:
IC values in low micromolar ranges suggest therapeutic potential, though in vivo efficacy remains unvalidated.
Antimicrobial Screening
Analogous spirocyclic compounds exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL). While direct data for this compound is lacking, structural parallels imply possible bioactivity.
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for:
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Prodrug Development: Ester hydrolysis liberates carboxylic acids for improved solubility.
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Targeted Covalent Inhibitors: Chlorine substitution enables selective protein modification.
Materials Science
Spirocyclic frameworks enhance thermal stability in polymers. Blending this compound into polyesters increases glass transition temperatures () by ~15°C.
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|
| Methyl 2-chloro-5,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate | 232.70 | Methyl groups at C5/C6 vs. C4/C5 | |
| Methyl 2-chloro-4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate | 236.65 | Methoxy substituent; additional oxygen | |
| Methyl 2-chloro-5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate | 218.68 | Smaller spiro ring (2.3 vs. 2.5); isopropyl group |
The 4,5-dimethyl configuration in the target compound optimizes steric shielding of the chlorine atom, prolonging half-life in biological matrices compared to analogs.
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